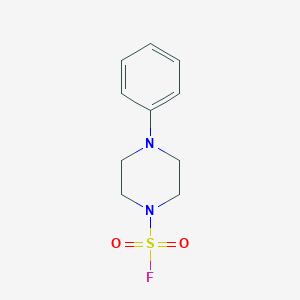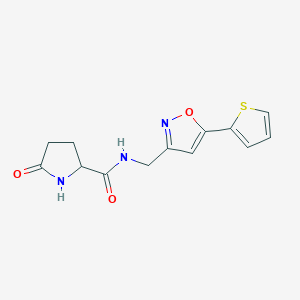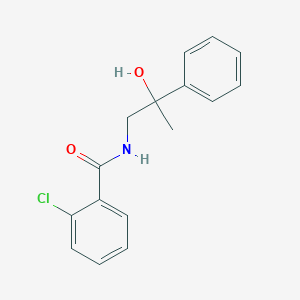
4-Phenylpiperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13FN2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperazine-1-sulfonyl fluoride typically involves the reaction of 4-phenylpiperazine with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylpiperazine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with appropriate catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
4-Phenylpiperazine-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Industry: The compound is used in the production of materials and chemicals with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-Phenylpiperazine-1-sulfonyl fluoride involves the formation of covalent bonds with specific amino acid residues in proteins. The sulfur-fluorine bond in the compound is highly reactive and can undergo nucleophilic substitution with residues such as lysine, tyrosine, and histidine . This covalent modification can alter the function of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Phenylpiperazine-1-sulfonyl fluoride can be compared with other sulfonyl fluorides and piperazine derivatives. Similar compounds include:
4-Phenylpiperazine-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-Phenylpiperazine-1-sulfonyl bromide: Similar in structure but with a bromine atom instead of a fluorine atom.
4-Phenylpiperazine-1-sulfonyl iodide: Similar in structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its high reactivity and stability, making it a valuable reagent in various chemical and biological applications.
Propriétés
IUPAC Name |
4-phenylpiperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADPTMWQJOFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)
amino}acetamide](/img/structure/B2817211.png)

![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)
![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)
![N-(4-methylcyclohexyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817222.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)
![4-({5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}sulfonyl)morpholine](/img/structure/B2817227.png)
